2,6-Difluorobenzene-1-carbothioamide
Overview
Description
2,6-Difluorobenzene-1-carbothioamide is a chemical compound with the molecular formula C₇H₅F₂NS. It is a white crystalline solid commonly used in various fields of research, including medical, environmental, and industrial applications. The compound is known for its unique properties, which make it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluorobenzene-1-carbothioamide typically involves the reaction of 2,6-difluorobenzamide with a thionating agent. One common method includes the use of Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters, including temperature, pressure, and the purity of reagents, to ensure high yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluorobenzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides or sulfoxides using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products:
Oxidation: Sulfonamides, sulfoxides
Reduction: Amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
2,6-Difluorobenzene-1-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-Difluorobenzene-1-carbothioamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, thereby affecting cell growth and proliferation .
Comparison with Similar Compounds
- 2,6-Difluorobenzamide
- 2,6-Difluorobenzenesulfonamide
- 2,6-Difluorobenzonitrile
Comparison: 2,6-Difluorobenzene-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, while 2,6-Difluorobenzamide is primarily used as an intermediate in organic synthesis, this compound has broader applications in medicinal chemistry and biological research .
Properties
IUPAC Name |
2,6-difluorobenzenecarbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NS/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNBRWKDBSHYFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=S)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60230-33-3 | |
Record name | 2,6-difluorobenzene-1-carbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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